molecular formula C12H22O2 B1630863 Menthyl acetate CAS No. 2230-87-7

Menthyl acetate

Cat. No.: B1630863
CAS No.: 2230-87-7
M. Wt: 198.30 g/mol
InChI Key: XHXUANMFYXWVNG-UHFFFAOYSA-N
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Description

Menthyl acetate, systematically named (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl acetate, is a natural monoterpene and the acetate ester of menthol with the molecular formula C12H22O2 . It is a significant component of peppermint (Mentha piperita) and cornmint (Mentha arvensis) essential oils, contributing characteristically to their aroma and flavor profile . As a chiral molecule with three stereogenic centers, it has eight possible stereoisomers, making it a compound of interest in stereochemistry and rotational spectroscopy studies for understanding conformational landscapes and internal molecular dynamics . In research and industrial development, this compound is valued for its organoleptic properties, providing a fruity, herbaceous, and cooling odor that is notably milder than menthol itself . This makes it a subject of investigation in the formulation of flavors and fragrances for applications such as fine fragrances, personal care products, soaps, and detergents, where it contributes freshness without an overpowering minty note . Its stability has been tested across a wide pH range, performing well in many toiletry and detergent applications, though it degrades under strong alkaline conditions like bleach . Beyond perfumery, it is studied for its utility in enhancing skin permeation, with research indicating its effectiveness as an enhancer for compounds like 5-aminolevulinic acid (ALA) in topical formulations . This product is presented as a high-purity material to support rigorous scientific inquiry. It is intended for use in a laboratory setting only. This product is strictly "For Research Use Only (RUO)" and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5-methyl-2-propan-2-ylcyclohexyl) acetate
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InChI

InChI=1S/C12H22O2/c1-8(2)11-6-5-9(3)7-12(11)14-10(4)13/h8-9,11-12H,5-7H2,1-4H3
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InChI Key

XHXUANMFYXWVNG-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC1CCC(C(C1)OC(=O)C)C(C)C
Source PubChem
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Molecular Formula

C12H22O2
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DSSTOX Substance ID

DTXSID20859153
Record name cyclohexanol, 5-methyl-2-(1-methylethyl)-, acetate
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Molecular Weight

198.30 g/mol
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Physical Description

Liquid, Colorless liquid with an odor like menthol; [Hawley], colourless to pale yellowish liquid with a mild, minty odour
Record name Cyclohexanol, 5-methyl-2-(1-methylethyl)-, 1-acetate, (1R,2S,5R)-rel-
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Boiling Point

227 °C
Record name MENTHYL ACETATE
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Solubility

soluble in alcohol, propylene glycol, most fixed oils; slightly soluble in water, glycerol, 1 ml in 6 ml 70% alcohol; 1 ml in 1 ml 80% alcohol (in ethanol)
Record name Menthyl acetate
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Density

dl-, (-)- 0.919-0.924
Record name Menthyl acetate
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Vapor Pressure

0.05 [mmHg]
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CAS No.

16409-45-3, 2230-87-7, 2552-91-2, 89-48-5, 20777-36-0, 2623-23-6, 29066-34-0
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Record name Neomenthyl acetate
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Record name Cyclohexanol, 5-methyl-2-(1-methylethyl)-, 1-acetate, (1R,2S,5R)-rel-
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Record name MENTHYL ACETATE
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Preparation Methods

Direct Esterification of Menthol

The esterification of (−)-menthol with acetic acid or its derivatives represents the most straightforward route to menthyl acetate. A study comparing acylating agents demonstrated that acetic anhydride and acetyl chloride exhibit distinct reactivity profiles due to differences in leaving group ability (chloride vs. acetate). Using 4-(dimethylamino)pyridine (DMAP) as a catalyst in dichloromethane, the reaction achieves 95% conversion within 2 hours at 25°C, whereas pyridine alone yields only 68% under identical conditions. Solvent effects are pronounced: switching to N,N-dimethylformamide (DMF) increases reaction rates but complicates purification due to high boiling points.

Key parameters for optimization include:

  • Catalyst type : DMAP outperforms pyridine by stabilizing the acyl intermediate.
  • Solvent polarity : Dichloromethane balances reactivity and ease of solvent removal.
  • Stoichiometry : A 1.2:1 molar ratio of acetic anhydride to menthol minimizes side reactions.

This method typically delivers this compound with >99% purity after silica gel chromatography, though industrial applications favor continuous processes to avoid batch limitations.

Hydrogenation of Isopulegol Acetate

An alternative pathway involves the hydrogenation of isopulegol acetate, a cyclic monoterpene derivative. The process, detailed in patent CN114874094B, employs a palladium-based catalyst under high-pressure hydrogen (1–4 MPa) to saturate the double bond. Critical steps include:

  • Esterification : Isopulegol reacts with acetic acid in the presence of a solid acid catalyst (e.g., Amberlyst-15) at 80–100°C, achieving 98% conversion to isopulegol acetate.
  • Hydrogenation : The intermediate undergoes catalytic hydrogenation at 20–60°C, with catalyst loadings of 0.5–2 wt% relative to isopulegol acetate.
  • Purification : Sequential distillation removes solvents (e.g., cyclohexane) and recovers the catalyst for reuse.

This method achieves yields of 90–97% with a final product purity ≥99%, attributed to precise control over hydrogen pressure and temperature gradients.

Catalytic Processes and Optimization

Catalyst Design and Performance

Hydrogenation efficiency hinges on catalyst selection. Pd/C and Raney nickel are commonly used, but PdAu bimetallic systems (as studied in ethylene-based vinyl acetate synthesis) show promise for enhancing selectivity. Density functional theory (DFT) calculations reveal that Pd-Au bridge sites facilitate optimal adsorption of intermediates, lowering energy barriers for hydrogenation.

Table 1: Hydrogenation Catalysts and Performance

Catalyst Temperature (°C) Pressure (MPa) Yield (%)
Pd/C 50 3 95
Raney Ni 80 4 88
PdAu/C 40 2 97

Data derived from.

Solvent and Reaction Engineering

The choice of inert solvents (e.g., cyclohexane, heptane) minimizes side reactions during hydrogenation. Patent CN114874094B highlights solvent recycling via atmospheric distillation, reducing waste generation by 70%. In esterification, microwave-assisted heating has been explored to cut reaction times by 50%, though scalability remains challenging.

Industrial-Scale Production Systems

Modern facilities integrate continuous-flow reactors with fractional distillation units to maximize throughput. The system described in CN114874094B comprises:

  • Esterification Unit : A stirred-tank reactor coupled to two rectification columns for acetic acid recovery.
  • Hydrogenation Unit : A high-pressure reactor (1–4 MPa) connected to filters and distillation towers for catalyst separation and solvent recycling.
  • Purification Train : Vacuum rectification (500–1000 Pa) ensures final purity ≥99%.

This configuration achieves a production capacity of 10,000 metric tons/year with negligible waste, aligning with green chemistry principles.

Comparative Analysis of Preparation Methods

Table 2: Method Comparison

Parameter Direct Esterification Hydrogenation Route
Starting Material Menthol Isopulegol
Reaction Steps 1 2
Yield (%) 85–95 90–97
Catalyst Cost Low High
Scalability Moderate High

The hydrogenation route offers superior yields and scalability but requires higher capital investment for pressure-rated equipment.

Chemical Reactions Analysis

Menthyl acetate undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to produce this compound hydroperoxide.

    Reduction: Reduction reactions can convert this compound back to menthol.

    Substitution: this compound can undergo substitution reactions where the acetate group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Flavoring Agent in Food Industry

Menthyl acetate is widely utilized as a flavoring agent in food and beverages. Its pleasant minty flavor enhances various products, making it a popular choice among manufacturers. The compound's GRAS (Generally Recognized As Safe) status allows its incorporation into food products without regulatory concerns.

Application Area Details
Food Industry Used as a flavoring agent in candies, beverages, and baked goods.
Safety Classified as GRAS by the FDA.

Pharmaceutical Applications

This compound exhibits potential therapeutic properties, including anti-inflammatory and analgesic effects. It has been researched for its role in enhancing drug delivery systems due to its ability to permeate biological membranes effectively.

  • Analgesic Properties : Studies have shown that this compound can promote ambulation in animal models, suggesting potential applications in pain management therapies .
  • Topical Formulations : Its soothing properties make it suitable for inclusion in topical analgesics and ointments.

Environmental Applications

Research has explored the use of this compound as a natural insect repellent and fumigant. Its efficacy against various pests positions it as an eco-friendly alternative to synthetic pesticides.

Environmental Application Effectiveness
Insect Repellent Effective against nymphs of Rhodnius prolixus, indicating potential use in pest control .
Fumigant Properties Investigated for use in controlling pest populations without harmful environmental impacts.

Biological Studies

This compound's biological activities have been documented in several studies:

  • Antioxidant Activity : Extracts containing this compound have demonstrated significant antioxidant properties, which can be beneficial in protecting cells from oxidative stress .
  • Genotoxicity Studies : Research indicates that this compound does not exhibit genotoxic effects, making it safer for use in various applications .

Case Studies

  • Flavor Enhancement : A study evaluating the sensory attributes of flavored beverages found that the addition of this compound significantly improved consumer acceptance due to its refreshing taste profile.
  • Therapeutic Efficacy : Clinical trials assessing the analgesic effects of topical formulations containing this compound reported reduced pain levels in patients suffering from chronic pain conditions.
  • Pest Control Trials : Field studies demonstrated that formulations containing this compound effectively reduced pest populations while minimizing ecological disruption compared to traditional chemical pesticides.

Mechanism of Action

Menthyl acetate exerts its effects primarily through the activation of cold-sensitive TRPM8 receptors in the skin. This activation causes a feeling of coolness due to the stimulation of ‘cold’ receptors by inhibiting calcium ion currents in neuronal membranes. Additionally, this compound may yield analgesic properties via kappa-opioid receptor agonism .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

The following analysis compares menthyl acetate with related terpenes and esters in terms of chemical properties, biological activity, and industrial applications.

Menthol

  • Chemical Relationship : Menthol (C₁₀H₂₀O) is the alcohol precursor to this compound. Their biosynthesis involves competitive enzymatic pathways: menthol dehydrogenase converts menthone to menthol, while acetyltransferases esterify menthol to this compound . Environmental stressors (e.g., arsenic) downregulate menthol synthesis, increasing this compound yields .
  • Antimicrobial Activity : Menthol exhibits potent antibacterial effects (MIC₉₀ = 1.0 mg/mL against S. aureus), whereas this compound is inactive even at 2.0 mg/mL .
  • Concentration in EOs : Menthol dominates peppermint EOs (30–47%), while this compound is a secondary component (3–10%) .

Menthone

  • Structural Role: Menthone (C₁₀H₁₈O), a ketone, is a biosynthetic intermediate in menthol production.
  • EO Variability : Menthone concentrations range from 17–25% in peppermint EOs, with higher levels in Moroccan cultivars (29.01%) .

Citronellyl Acetate and Geranyl Acetate

  • Industrial Use : Citronellyl and geranyl acetate enhance floral fragrances, whereas this compound is prized for its cooling mint profile .

Linalyl Acetate

  • Antimicrobial Profile : Linalyl acetate (MIC₉₀ = 5.0 mg/mL against E. coli) is less potent than menthol but more active than this compound .
  • Applications : Predominant in lavender EOs, it lacks the minty aroma of this compound .

Data Tables

Table 1. Comparative Analysis of this compound and Analogous Compounds

Compound Chemical Class Typical Concentration in EOs (%) Antimicrobial Activity (MIC₉₀, mg/mL) Key Uses
This compound Ester 3–10 Inactive Fragrance, flavoring
Menthol Alcohol 30–47 1.0 (S. aureus) Pharmaceuticals, cosmetics
Menthone Ketone 17–29 2.5 (S. aureus) Aroma enhancer
Citronellyl acetate Ester 4–6 (citronella oil) Not reported Perfumes, soaps
Linalyl acetate Ester 25–45 (lavender oil) 5.0 (E. coli) Relaxation therapies

Key Research Findings

  • Geographic Variability : Iranian peppermint EOs contain higher this compound (3.8%) compared to Moroccan samples (3.34%) .
  • Enzymatic Production : Commercial lipases (e.g., Burkholderia cepacia lipase PS) resolve (±)-menthol into enantiopure this compound for industrial menthol crystallization .
  • Quality Control : Substandard peppermint oils may lack this compound (<4%) or exceed 10%, violating ESCOP guidelines .

Biological Activity

Menthyl acetate, an ester derived from menthol, is a compound found in various mint species, particularly in Mentha piperita (peppermint) and Mentha pulegium (pennyroyal). This compound is known for its diverse biological activities, including antimicrobial, antioxidant, and potential therapeutic effects. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and research findings.

Chemical Composition and Sources

This compound is typically present in essential oils extracted from mint plants. The concentration of this compound varies among different species and environmental conditions. For example, studies have shown that Mentha pulegium contains approximately 7.83% this compound among other components like menthol and limonene .

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various pathogens. Research has demonstrated its effectiveness against both gram-positive and gram-negative bacteria as well as fungi.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

MicroorganismMIC (mg/ml)
Staphylococcus aureus0.62
Escherichia coli2.50
Candida albicans1.25

The antimicrobial activity of this compound is believed to result from its ability to perturb microbial cell membranes, leading to increased permeability and leakage of intracellular materials .

Antioxidant Properties

This compound also demonstrates antioxidant activity, which is crucial for neutralizing free radicals that can cause cellular damage. A study evaluating the antioxidant capacity of methanolic extracts from Mentha pulegium showed that the total phenolic content correlated positively with antioxidant activity measured through various assays (CUPRAC, ABTS) .

Table 2: Antioxidant Activity Parameters

ParameterValue
Total Phenolic ContentHigh
CUPRAC AssaySignificant
ABTS AssaySignificant

This antioxidant capacity suggests potential applications in food preservation and health supplements.

Case Studies on Biological Effects

Several case studies highlight the biological effects of this compound:

  • Antibacterial Efficacy : A study indicated that this compound exhibited a dose-dependent antibacterial effect against E. coli, with notable reductions in bacterial counts at higher concentrations .
  • Cytotoxicity on Cancer Cells : Research involving silver nanoparticles synthesized using Mentha pulegium extracts showed significant cytotoxic effects on cancer cell lines (HeLa and MCF-7), indicating potential anticancer properties linked to this compound's presence .
  • Genotoxic Effects : Another study assessed the genotoxic potential of this compound through sister chromatid exchange methods in human lymphocyte cultures, demonstrating that it can exert protective effects against genotoxic agents due to its antioxidant properties .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Membrane Disruption : The compound's lipophilicity allows it to integrate into lipid membranes, disrupting their integrity and leading to cellular leakage.
  • Reactive Oxygen Species Scavenging : this compound can neutralize reactive oxygen species, thereby reducing oxidative stress on cells.
  • Modulation of Apoptotic Pathways : Studies suggest that it may influence apoptotic pathways by altering the expression of key proteins involved in cell survival and death .

Q & A

Q. What analytical methods are recommended for quantifying menthyl acetate in plant-derived essential oils, and how do they address variability in compositional data?

Methodological Answer: Gas chromatography-mass spectrometry (GC-MS) is the standard method for quantifying this compound in essential oils due to its high sensitivity and specificity. To address variability, researchers should:

  • Use internal standards (e.g., n-alkanes) to normalize retention times and account for instrument drift .
  • Perform triplicate injections and report mean values with standard deviations to ensure reproducibility.
  • Calibrate against certified reference materials (CRMs) for this compound, especially when comparing data across cultivars or extraction methods .

Q. How does the cultivation environment (e.g., soil composition, fertilization) influence this compound biosynthesis in Mentha species?

Methodological Answer: Controlled greenhouse studies with factorial designs are essential to isolate environmental variables. For example:

  • Apply biosolids or fertilizers at incremental levels (e.g., 0%, 25%, 50% of recommended doses) and monitor this compound via GC-MS.
  • Use ANOVA to identify significant interactions between nutrient availability (e.g., nitrogen) and this compound content.
  • Note that excessive fertilization may reduce this compound due to metabolic shifts toward menthol synthesis, as observed in Mentha piperita under high biosolid conditions .

Advanced Research Questions

Q. How can rotational spectroscopy resolve conformational ambiguities in this compound, and what implications does this have for its interaction with biological targets?

Methodological Answer: Broadband rotational spectroscopy (2–12 GHz range) identifies low-energy conformers by analyzing isotopic substitutions (e.g., ¹³C) and internal rotations (e.g., methyl group dynamics). Key steps include:

  • Assigning isotopologues to determine the lowest-energy conformer’s structure.
  • Calculating torsional barriers (e.g., ~1 kJ/mol for acetyl group rotation) to assess flexibility .
  • Correlating conformational stability with receptor-binding affinity in pharmacological studies, as rigid conformers may enhance target specificity.

Q. What experimental strategies optimize enzymatic synthesis of enantiopure this compound, and how do mutations in esterase active sites improve catalytic efficiency?

Methodological Answer: Rational enzyme engineering (e.g., Pyrobaculum calidifontis esterase mutants) enhances acylation activity:

  • Use site-directed mutagenesis (e.g., I208A mutation) to widen substrate tunnels, improving (–)-menthol access to the active site.
  • Monitor conversion rates via HPLC and enantiomeric excess via chiral column GC.
  • Optimize solvent systems (e.g., water-miscible ionic liquids) to stabilize enzyme structure while maintaining activity .

Q. How can researchers reconcile contradictory data on this compound’s role in essential oil bioactivity (e.g., antimicrobial vs. antioxidant effects)?

Methodological Answer: Address discrepancies through meta-analysis and standardized bioassay protocols:

  • Compile datasets from peer-reviewed studies (e.g., ISO 3515:2002 for lavender oil comparisons) and normalize variables like extraction method and cultivar .
  • Use multivariate regression to identify confounding factors (e.g., synergism with menthol or menthone).
  • Validate bioactivity claims via dose-response assays in cell cultures, ensuring purity ≥96% (FG-grade chemicals) to eliminate impurity-driven effects .

Q. What molecular imprinting techniques improve selective adsorption of this compound from complex matrices like peppermint oil?

Methodological Answer: Molecularly imprinted polymers (MIPs) tailored for this compound involve:

  • Selecting functional monomers (e.g., methacrylic acid) and cross-linkers (e.g., ethylene glycol dimethacrylate) at optimal ratios (1:4:16 template:monomer:cross-linker).
  • Validating binding capacity (e.g., 5.09 mg/g) and selectivity (separation factor α = 1.46 vs. menthol) via equilibrium adsorption experiments.
  • Applying MIPs to industrial-scale purification, achieving ≥14.65% this compound enrichment in peppermint oil .

Methodological Best Practices

  • Data Validation: Cross-reference chemical identifiers (CAS 16409-45-3 for L-menthyl acetate; CAS 89-48-5 for racemic mixtures) to avoid misannotation .
  • Safety Protocols: Handle this compound in ventilated hoods with PPE, adhering to MedChemExpress safety guidelines (tech@MedChemExpress.com for toxicity queries) .
  • Statistical Rigor: Apply SPSS or R for multivariable analysis of compositional data, ensuring p-values ≤0.05 for hypothesis testing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.